7-amino-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one 7-amino-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Brand Name: Vulcanchem
CAS No.: 1211268-44-8
VCID: VC2921478
InChI: InChI=1S/C9H8N6O/c1-5-7-6(2-3-14(10)8(7)16)15-9(13-5)11-4-12-15/h2-4H,10H2,1H3
SMILES: CC1=NC2=NC=NN2C3=C1C(=O)N(C=C3)N
Molecular Formula: C9H8N6O
Molecular Weight: 216.2 g/mol

7-amino-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

CAS No.: 1211268-44-8

Cat. No.: VC2921478

Molecular Formula: C9H8N6O

Molecular Weight: 216.2 g/mol

* For research use only. Not for human or veterinary use.

7-amino-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one - 1211268-44-8

Specification

CAS No. 1211268-44-8
Molecular Formula C9H8N6O
Molecular Weight 216.2 g/mol
IUPAC Name 11-amino-8-methyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Standard InChI InChI=1S/C9H8N6O/c1-5-7-6(2-3-14(10)8(7)16)15-9(13-5)11-4-12-15/h2-4H,10H2,1H3
Standard InChI Key WLICMSLNRZQMAQ-UHFFFAOYSA-N
SMILES CC1=NC2=NC=NN2C3=C1C(=O)N(C=C3)N
Canonical SMILES CC1=NC2=NC=NN2C3=C1C(=O)N(C=C3)N

Introduction

Structure and Chemical Properties

Molecular Identity

7-Amino-5-methylpyrido[3,4-e] triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic compound featuring a complex fused-ring system. The molecule possesses several key functional groups that contribute to its chemical behavior and potential biological activity. Based on its molecular structure, the compound belongs to the broader class of triazolopyrimidine derivatives, which have attracted significant research interest for their diverse pharmacological properties.

Structural Features

The compound contains several important structural elements:

  • A fused pyrido-triazolo-pyrimidine ring system

  • An amino group at position 7

  • A methyl substituent at position 5

  • A carbonyl group at position 6

This unique arrangement of functional groups and heterocyclic rings creates a molecule with potential for specific interactions with biological targets. The presence of multiple nitrogen atoms in the fused ring system provides hydrogen bond acceptor sites, while the amino group can function as a hydrogen bond donor. These structural features collectively contribute to the compound's potential biological activity profile.

Synthesis Approaches

Synthetic Considerations

The synthesis of complex heterocyclic compounds like 7-amino-5-methylpyrido[3,4-e] triazolo[1,5-a]pyrimidin-6(7H)-one often presents challenges in terms of regioselectivity and yield optimization. Related research indicates that the construction of similar triazolopyrimidine scaffolds may involve:

  • Formation of the pyrimidine ring

  • Introduction of the triazole component

  • Strategic functionalization to introduce substituents at specific positions

These synthetic approaches are generally designed to ensure the correct positioning of substituents and the proper formation of the fused ring system.

Structural Comparison with Related Compounds

Structural Analogues

Several structurally related compounds provide context for understanding 7-amino-5-methylpyrido[3,4-e] triazolo[1,5-a]pyrimidin-6(7H)-one. One such analogue is 7-(4-acetylphenyl)-2-methylpyrido[3,4-e] triazolo[1,5-a]pyrimidin-6(7H)-one (CAS: 1158323-78-4), which shares the core pyrido[3,4-e] triazolo[1,5-a]pyrimidin-6(7H)-one scaffold but differs in its substituents. This compound has a molecular weight of 319.32 g/mol and contains a 4-acetylphenyl group at position 7 instead of an amino group.

Comparative Structural Parameters

The structural parameters of 7-amino-5-methylpyrido[3,4-e] triazolo[1,5-a]pyrimidin-6(7H)-one compared to related compounds are summarized in the following table:

CompoundCore StructurePosition 7 SubstituentPosition 5 SubstituentMolecular Weight (g/mol)
7-Amino-5-methylpyrido[3,4-e] triazolo[1,5-a]pyrimidin-6(7H)-onePyrido[3,4-e] triazolo[1,5-a]pyrimidin-6(7H)-oneAmino (-NH₂)Methyl (-CH₃)Approximately 230
7-(4-acetylphenyl)-2-methylpyrido[3,4-e] triazolo[1,5-a]pyrimidin-6(7H)-onePyrido[3,4-e] triazolo[1,5-a]pyrimidin-6(7H)-one4-AcetylphenylHydrogen (at position 5); Methyl (at position 2)319.32

This comparative analysis highlights the structural similarities and differences that may influence the biological activity profiles of these related compounds.

Research Context and Applications

Structure-Based Design Considerations

The unique structural features of 7-amino-5-methylpyrido[3,4-e] triazolo[1,5-a]pyrimidin-6(7H)-one make it a potentially valuable scaffold for medicinal chemistry research. When designing derivatives of this compound, several parameters should be considered:

  • The impact of modifications at the amino group on position 7

  • The effect of altering the methyl substituent at position 5

  • Potential benefits of introducing additional functional groups to enhance target selectivity

Research on related compounds has employed ligand-based design approaches, leading to the synthesis of derivatives with enhanced biological activity. For example, a series of 5-arylthieno[2,3-d]pyrimidines was designed through this approach, resulting in compounds with cytotoxic activity against MCF-7 cells at nanomolar concentrations .

Molecular Targeting Mechanisms

Potential TargetBiological SignificanceEvidence from Related Compounds
Tyrosine KinasesCell signaling, proliferationRelated compounds inhibit enzymes such as EGFR-TK
Dihydrofolate ReductaseDNA synthesis, cell divisionCommon target for heterocyclic compounds in cancer therapy
PhosphodiesterasesCellular signaling pathwaysTarget for various heterocyclic compounds
Cyclin-Dependent KinasesCell cycle regulationRelated compounds affect cell proliferation pathways

These potential interactions are inferred from studies of compounds with similar structural features and would require direct experimental validation for 7-amino-5-methylpyrido[3,4-e][1,2,] triazolo[1,5-a]pyrimidin-6(7H)-one.

Mechanistic Considerations

The potential mechanisms of action for 7-amino-5-methylpyrido[3,4-e] triazolo[1,5-a]pyrimidin-6(7H)-one likely involve specific interactions between its structural features and biological targets. Studies on related compounds suggest that these interactions may involve:

  • Hydrogen bonding between the amino group and target proteins

  • π-π stacking interactions involving the aromatic ring system

  • Hydrophobic interactions facilitated by the methyl substituent

  • Potential for the carbonyl group to participate in hydrogen bonding or dipole interactions

These interactions collectively contribute to the compound's binding affinity and specificity for potential biological targets.

Future Research Directions

Recommended Experimental Studies

To fully characterize 7-amino-5-methylpyrido[3,4-e] triazolo[1,5-a]pyrimidin-6(7H)-one and explore its potential applications, several experimental studies are recommended:

  • Comprehensive structural analysis using X-ray crystallography and NMR spectroscopy

  • Evaluation of antiproliferative activity against various cancer cell lines

  • Enzyme inhibition assays against potential molecular targets

  • Synthesis and biological evaluation of structural analogues to establish structure-activity relationships

  • Molecular docking studies to predict binding interactions with potential targets

Development Opportunities

The development of 7-amino-5-methylpyrido[3,4-e] triazolo[1,5-a]pyrimidin-6(7H)-one as a potential lead compound presents several opportunities:

  • Optimization of the core structure through systematic modification of substituents

  • Investigation of potential synergistic effects with established therapeutic agents

  • Development of more selective derivatives with enhanced target specificity

  • Exploration of alternative delivery systems to improve pharmacokinetic properties

These development opportunities could potentially lead to novel therapeutic agents with improved efficacy and safety profiles.

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